

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoropyridine

Cat. No.: B1295328

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,5,6-Tetrafluoropyridine**, a key fluorinated building block in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and functionalization, and illustrates key reaction pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

2,3,5,6-Tetrafluoropyridine, a fluorinated analog of pyridine, is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules. The presence of four electron-withdrawing fluorine atoms on the pyridine ring significantly influences its reactivity, making it highly susceptible to nucleophilic aromatic substitution. This property is extensively exploited in the synthesis of agrochemicals and pharmaceuticals, a notable example being the antibiotic delafloxacin.

Chemical and Physical Properties

The fundamental properties of **2,3,5,6-Tetrafluoropyridine** are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

Property	Value
CAS Number	2875-18-5
Molecular Formula	C ₅ HF ₄ N
Molecular Weight	151.06 g/mol
Appearance	Clear colorless liquid
Boiling Point	102 °C (lit.)
Density	1.499 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.4046 (lit.)
Flash Point	31 °C (closed cup)

Table 2: Chemical Structure and Identifiers

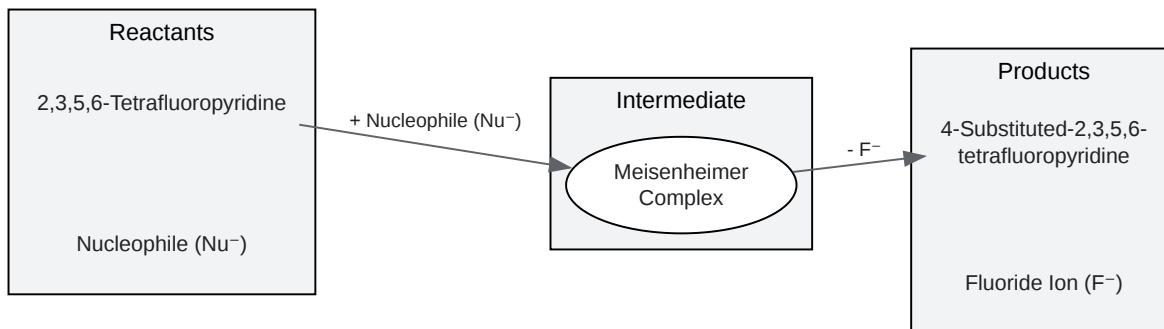
Identifier	Value
IUPAC Name	2,3,5,6-tetrafluoropyridine
SMILES	C1=C(C(=NC(=C1F)F)F)F
InChI	InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKey	HWIPMBCMGVXOKN-UHFFFAOYSA-N

Synthesis and Reactivity

The primary reactivity of **2,3,5,6-Tetrafluoropyridine** is characterized by its propensity to undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom activates the pyridine ring towards attack by nucleophiles. The 4-position is the most electrophilic and, therefore, the most common site for substitution.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction on **2,3,5,6-Tetrafluoropyridine** involves the attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the 4-substituted-**2,3,5,6-tetrafluoropyridine** product.



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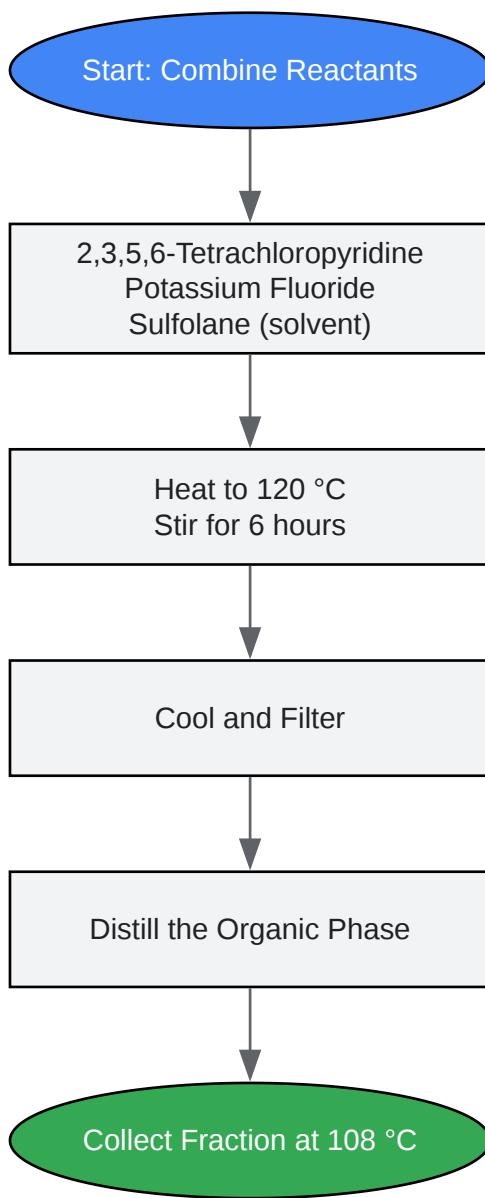
Caption: General mechanism of nucleophilic aromatic substitution on **2,3,5,6-Tetrafluoropyridine**.

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of **2,3,5,6-Tetrafluoropyridine**.

Synthesis of **2,3,5,6-Tetrafluoropyridine** from **2,3,5,6-Tetrachloropyridine**

This method involves a halogen exchange reaction where the chlorine atoms of 2,3,5,6-tetrachloropyridine are replaced by fluorine atoms.

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Caption: Workflow for the synthesis of **2,3,5,6-Tetrafluoropyridine**.

Procedure:

- Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of anhydrous potassium fluoride, and 200 mL of sulfolane.[\[1\]](#)

- Reaction: Heat the mixture to 120 °C with vigorous stirring and maintain this temperature for 6 hours.[1]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate and wash with a small amount of sulfolane.
- Purification: The filtrate (the organic phase) is then subjected to fractional distillation. Collect the fraction boiling at approximately 108 °C to obtain **2,3,5,6-tetrafluoropyridine**.[1] The expected yield is around 95%. [1]

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines via Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the 4-fluoro group on **2,3,5,6-tetrafluoropyridine** with a nucleophile. The example below details the reaction with malononitrile, but the principle can be extended to other nucleophiles.

Procedure for the Synthesis of 2-(2,3,5,6-tetrafluoropyridin-4-yl)malononitrile:

- Reaction Setup: In a round-bottom flask, combine pentafluoropyridine (as a precursor to **2,3,5,6-tetrafluoropyridine** derivatives) (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) in 5 mL of dimethylformamide (DMF). [2]
- Reaction: Heat the mixture at reflux for 3 hours. [2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired 4-substituted product.

Applications in Drug Development

The unique reactivity of **2,3,5,6-tetrafluoropyridine** and its derivatives makes them valuable intermediates in the synthesis of pharmaceutically active compounds. The fluorine atoms can

modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. A prominent example is its use in the synthesis of delafloxacin, a fluoroquinolone antibiotic.

Safety Information

2,3,5,6-Tetrafluoropyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Conclusion

2,3,5,6-Tetrafluoropyridine is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the synthesis of a wide array of functionalized pyridine derivatives. This guide has provided essential data and protocols to facilitate its effective use in research and development.

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References

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